An In-depth Technical Guide to the Chemical Structure and Physical Properties of 5-(1-Hydroxyethyl)-1-methylimidazole and Its Isomers
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 5-(1-Hydroxyethyl)-1-methylimidazole and Its Isomers
Introduction
Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, with the imidazole ring serving as a critical scaffold in numerous biologically active molecules and functional materials.[1][2] This guide provides a comprehensive technical overview of the chemical structure and physical properties of 5-(1-Hydroxyethyl)-1-methylimidazole, a specific, yet sparsely documented, member of this class.
Due to the limited availability of direct experimental data for 5-(1-Hydroxyethyl)-1-methylimidazole in public databases, this guide will provide a detailed analysis of the closely related and well-characterized isomer, (1-Methyl-1H-imidazol-5-yl)methanol . This structural analog serves as an invaluable reference point for understanding the synthesis, spectroscopic characteristics, and potential properties of the target compound. For researchers and drug development professionals, this comparative approach offers a robust framework for investigating this and other novel imidazole derivatives.
Chemical Identity and Structure
The core of the topic is the 1-methylimidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms.[3] The nomenclature specifies a methyl group on the nitrogen at position 1 and a 1-hydroxyethyl group on the carbon at position 5.
1.1. Target Compound: 5-(1-Hydroxyethyl)-1-methylimidazole
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IUPAC Name: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol
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Molecular Formula: C₆H₁₀N₂O
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Molecular Weight: 126.16 g/mol
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CAS Number: Not definitively assigned in major chemical databases as of the time of this writing.
1.2. Primary Reference Compound: (1-Methyl-1H-imidazol-5-yl)methanol
This isomer, which features a hydroxymethyl group at the 5-position, provides a baseline for our analysis.
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IUPAC Name: (1-Methyl-1H-imidazol-5-yl)methanol[4]
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Synonyms: 5-(Hydroxymethyl)-1-methyl-1H-imidazole[5]
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Molecular Formula: C₅H₈N₂O[4]
Structural Comparison
Caption: Structural difference between the target and reference compounds.
Physicochemical Properties
The physical properties of these compounds are dictated by the polar imidazole ring and the hydroxyl group, which allows for hydrogen bonding.
| Property | (1-Methyl-1H-imidazol-5-yl)methanol (Reference) | 5-(1-Hydroxyethyl)-1-methylimidazole (Target - Predicted) |
| Physical Form | Solid[6] | Likely a liquid or low-melting solid, due to the increased steric hindrance of the ethyl group potentially disrupting crystal lattice packing. |
| Molecular Weight | 112.13 g/mol [6] | 126.16 g/mol |
| Boiling Point | 324.9°C at 760 mmHg (Predicted)[7] | Expected to be slightly higher than the reference due to the increased molecular weight and van der Waals forces. |
| Solubility | Soluble in polar organic solvents. | Expected to have similar solubility in polar solvents. Water solubility may be slightly reduced due to the larger nonpolar ethyl group. |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[6] | Similar storage conditions are recommended to prevent oxidation and degradation. |
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the functionalization of a pre-formed 1-methylimidazole ring.
Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol (Reference Compound)
A common and effective method for synthesizing the reference compound is the reduction of 1-methyl-1H-imidazole-5-carbaldehyde.
Caption: Synthesis workflow for the reference compound.
Experimental Protocol:
This protocol is based on established procedures for the reduction of imidazole aldehydes.[8]
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Suspension: Suspend 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the suspension to 0°C using an ice-water bath.
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Reduction: Add lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0°C.
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Reaction Monitoring: Stir the mixture at 0°C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the excess hydride by the slow, portion-wise addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) until gas evolution ceases.
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Filtration & Concentration: Filter the resulting slurry to remove inorganic salts. Wash the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude alcohol can be further purified by column chromatography on silica gel if necessary.
Proposed Synthesis of 5-(1-Hydroxyethyl)-1-methylimidazole (Target Compound)
A logical synthetic route to the target compound would involve either the reduction of a ketone precursor or the addition of a methyl group to an aldehyde.
Caption: Proposed synthetic pathways to the target compound.
Expert Insight: While both routes are chemically sound, Route A (ketone reduction) is often preferred for its operational simplicity and the use of milder reducing agents like sodium borohydride, which simplifies the work-up procedure compared to the Grignard reaction in Route B.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Compound: (1-Methyl-1H-imidazol-5-yl)methanol [8]
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¹H NMR (400 MHz, CD₃OD):
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δ 7.57 (s, 1H, Imidazole C2-H)
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δ 6.89 (s, 1H, Imidazole C4-H)
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δ 4.58 (s, 2H, -CH₂OH)
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δ 3.72 (s, 3H, N-CH₃)
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-
¹³C NMR (100 MHz, CD₃OD):
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δ 140.1 (Imidazole C2)
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δ 132.7 (Imidazole C5)
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δ 128.1 (Imidazole C4)
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δ 31.9 (-CH₂OH)
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δ 31.0 (N-CH₃)
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Target Compound: 5-(1-Hydroxyethyl)-1-methylimidazole (Predicted)
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Predicted ¹H NMR:
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The imidazole protons (C2-H and C4-H) would appear as singlets, likely in the δ 7.0-8.0 ppm region.
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The N-CH₃ group would be a singlet around δ 3.7-3.9 ppm.
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The -CH(OH)CH₃ methine proton would appear as a quartet.
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The -CH(OH)CH₃ methyl protons would appear as a doublet.
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The hydroxyl (-OH) proton would be a broad singlet, its chemical shift being concentration and solvent dependent.
-
-
Predicted ¹³C NMR:
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Three signals for the imidazole ring carbons.
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A signal for the N-CH₃ carbon.
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Two signals for the ethyl group carbons (-CH(OH) and -CH₃).
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Infrared (IR) Spectroscopy
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Expected Key Absorptions:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
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C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the imidazole ring.
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C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
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The IR spectrum of 1-methylimidazole shows characteristic peaks for the ring vibrations, which would also be present in the substituted derivatives.[9][10]
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M⁺):
-
For the target compound (C₆H₁₀N₂O), the molecular ion peak would be expected at m/z = 126.
-
-
Key Fragmentation Patterns:
-
A prominent fragment would be expected from the loss of a methyl group (-CH₃), resulting in a peak at m/z = 111.
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Another likely fragmentation is the loss of the entire hydroxyethyl side chain.
-
The mass spectrum of the parent 1-methylimidazole shows characteristic fragmentation that can be used as a reference.[11]
-
Applications and Biological Relevance
While specific biological data for 5-(1-Hydroxyethyl)-1-methylimidazole is not available, the imidazole scaffold is a well-known pharmacophore with a broad range of activities.[2][12]
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Antimicrobial and Antifungal Activity: Many substituted imidazoles are used as antifungal and antibacterial agents.[12]
-
Anticancer Properties: Imidazole derivatives have been investigated for their potential as anticancer drugs, targeting various pathways involved in tumorigenesis.[2]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibitory activity.
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Synthetic Intermediates: Compounds like this are valuable building blocks for the synthesis of more complex pharmaceutical agents.[13] The hydroxyl group provides a reactive handle for further functionalization, such as esterification or etherification, to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Detailed toxicity data for the target compound is unavailable. However, based on related structures, appropriate precautions should be taken.
-
General Hazards: Compounds in this class, such as (1-Methyl-1H-imidazol-5-yl)methanol, are often classified as irritants, causing skin and serious eye irritation.[4] Some may be harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
5-(1-Hydroxyethyl)-1-methylimidazole represents an intriguing yet under-characterized molecule within the vast family of imidazole-based compounds. By leveraging data from its close structural isomer, (1-methyl-1H-imidazol-5-yl)methanol, we can confidently propose logical synthetic routes and predict its key spectroscopic features. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and other novel imidazole derivatives. The established biological significance of the imidazole core suggests that further investigation into compounds of this class is a promising avenue for drug discovery and development.
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